molecular formula C9H6IN B010073 1-Iodoisoquinoline CAS No. 19658-77-6

1-Iodoisoquinoline

Cat. No.: B010073
CAS No.: 19658-77-6
M. Wt: 255.05 g/mol
InChI Key: FDDBUIWRNBGXHB-UHFFFAOYSA-N
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Description

1-Iodoisoquinoline is a heterocyclic organic compound with the molecular formula C9H6IN. It is a derivative of isoquinoline, where an iodine atom is substituted at the first position of the isoquinoline ring. This compound is known for its utility in various chemical reactions and its role as a building block in organic synthesis .

Preparation Methods

1-Iodoisoquinoline can be synthesized through several methods:

Industrial production methods often involve large-scale adaptations of these laboratory techniques, ensuring high yield and purity.

Chemical Reactions Analysis

1-Iodoisoquinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, copper catalysts, and various acids and bases. Major products formed include substituted isoquinolines and other heterocyclic compounds.

Scientific Research Applications

Chemical Properties and Structure

1-Iodoisoquinoline possesses the molecular formula C₉H₆IN and a molecular weight of 255.06 g/mol. The presence of iodine in its structure enhances its reactivity and potential for further functionalization, making it a valuable intermediate in various chemical reactions.

Pharmaceutical Applications

This compound and its derivatives have been extensively studied for their pharmacological properties. Notably, isoquinoline-based compounds exhibit a range of biological activities, including anticancer, antimicrobial, and neuroprotective effects.

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of isoquinoline alkaloids against various cancer cell lines. For instance, research has demonstrated that derivatives of isoquinoline can induce apoptosis in melanoma cells and other aggressive cancer types . The mechanism often involves disruption of microtubule dynamics or inhibition of protein synthesis .

Table 1: Summary of Anticancer Studies Involving Isoquinoline Derivatives

CompoundCancer TypeMechanism of ActionReference
NoscapineMelanomaMicrotubule disruption
EmetineVarious cancersProtein synthesis inhibition
BerberineInflammatory diseasesCytokine inhibition

Antimicrobial Properties

Isoquinoline derivatives have shown promise as antimicrobial agents. For example, berberine, a well-known isoquinoline derivative, exhibits broad-spectrum activity against bacteria and fungi . Its mechanism includes disrupting microbial cell membranes and inhibiting metabolic processes.

Table 2: Antimicrobial Efficacy of Isoquinoline Derivatives

CompoundMicrobial TargetMechanism of ActionReference
BerberineBacteria/FungiMembrane disruption
TetrandrineFungiInhibition of ergosterol biosynthesis

Neuroprotective Effects

Research has also indicated that certain isoquinoline derivatives possess neuroprotective properties. For instance, compounds like berberine have been shown to regulate neurotransmitter transport and reduce oxidative stress, making them potential candidates for treating neurodegenerative diseases .

Table 3: Neuroprotective Effects of Isoquinoline Derivatives

CompoundDisease TargetMechanism of ActionReference
BerberineNeurodegenerative diseasesCalcium homeostasis regulation
NuciferineStrokeAnti-inflammatory effects

Material Science Applications

Beyond pharmacology, this compound is utilized in materials science. Its derivatives are being explored for their potential in creating advanced materials such as conductive polymers and metal-organic frameworks (MOFs) for gas storage and catalysis. The unique properties of these compounds enable tailored designs for specific applications in electronics and environmental remediation .

Case Studies

  • Cytotoxicity Study : A study assessing the cytotoxicity of various isoquinoline alkaloids found that specific extracts showed enhanced potency against melanoma cells compared to standard chemotherapeutics. This research supports the potential for developing novel anti-cancer therapies based on isoquinoline structures .
  • Neuroprotective Research : Another investigation into the neuroprotective effects of isoquinoline derivatives revealed significant reductions in neuronal damage under oxidative stress conditions. This study emphasizes the therapeutic potential of these compounds in treating conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 1-Iodoisoquinoline involves its ability to participate in various chemical reactions due to the presence of the iodine atom. This allows it to act as a precursor for the synthesis of more complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications it is used for .

Comparison with Similar Compounds

1-Iodoisoquinoline can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific reactivity due to the iodine atom, which makes it a valuable intermediate in organic synthesis.

Biological Activity

1-Iodoisoquinoline is a halogenated derivative of isoquinoline, a compound class known for its diverse biological activities. Isoquinoline derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article focuses on the biological activity of this compound, synthesizing current research findings, case studies, and relevant data.

This compound has the chemical formula C_9H_6N·I and is characterized by the presence of an iodine atom at the 1-position of the isoquinoline structure. This modification can significantly influence its biological properties compared to non-iodinated isoquinolines.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent. Below is a summary of its key biological activities:

Antimicrobial Activity

This compound exhibits significant antibacterial properties. Research indicates that it has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that it can inhibit the growth of resistant bacterial strains, making it a candidate for developing new antibiotics.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For example, it has been shown to affect cell cycle progression and promote cell death in various cancer types, including breast and lung cancers. The compound's mechanism involves the modulation of apoptotic pathways, including the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Table 1: Summary of Biological Activities

Activity Description Reference
AntimicrobialExhibits bactericidal activity against Gram-positive and Gram-negative bacteria.
AnticancerInduces apoptosis in cancer cell lines; affects cell cycle progression.
Anti-inflammatoryPotentially reduces inflammation markers in vitro.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Apoptosis Induction : It activates caspases and alters the expression of Bcl-2 family proteins, leading to programmed cell death.
  • Antibacterial Mechanism : The compound disrupts bacterial membrane integrity and inhibits essential metabolic pathways.

Case Studies

  • Antibacterial Efficacy : A study evaluated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results showed a significant reduction in bacterial viability at concentrations as low as 2 µg/mL, indicating strong bactericidal activity.
  • Cancer Cell Line Studies : In research involving lung cancer cell lines (A549), treatment with this compound resulted in an IC50 value of 15 µM, demonstrating its potential as an anticancer agent through apoptosis induction.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 1-Iodoisoquinoline in laboratory settings?

  • Methodological Answer : this compound is classified as a toxic solid (UN 2811) under international regulations. Researchers must use personal protective equipment (PPE), conduct experiments in fume hoods, and adhere to protocols for toxic waste disposal. Safety Data Sheets (SDS) should be consulted for specific handling instructions, including first-aid measures and storage conditions .

Q. What spectroscopic techniques are recommended for characterizing this compound and its derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for structural elucidation. For trifluoromethylated derivatives, ¹⁹F NMR can quantify reaction yields, as demonstrated in catalytic studies . Mass spectrometry (MS) and infrared (IR) spectroscopy should complement NMR data. Cross-referencing with standardized databases (e.g., NIST Chemistry WebBook) ensures accuracy .

Q. How should researchers document experimental procedures involving this compound for reproducibility?

  • Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail synthetic steps, including catalyst/ligand ratios, reaction temperatures, and purification methods. For multi-step syntheses, provide spectral data (NMR, MS) for new compounds and cite literature for known intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound in cross-coupling or trifluoromethylation reactions?

  • Methodological Answer : Systematic screening of catalysts (e.g., Cu/ligand systems) and solvents (e.g., DMF, DMSO) is critical. Use Design of Experiments (DoE) to evaluate interactions between variables. For trifluoromethylation, monitor yields via ¹⁹F NMR and compare with control substrates like 2-iodoquinoline to assess electronic effects .

Q. What strategies address discrepancies in reported catalytic efficiencies of this compound derivatives?

  • Methodological Answer : Contradictions often arise from variations in substrate purity, ligand choice, or reaction scale. Replicate studies under standardized conditions (e.g., inert atmosphere, controlled humidity). Use High-Performance Liquid Chromatography (HPLC) to verify product purity and statistical tools (e.g., ANOVA) to validate reproducibility .

Q. How can mechanistic studies elucidate the role of this compound in catalytic cycles?

  • Methodological Answer : Combine kinetic isotope effects (KIE), density functional theory (DFT) calculations, and in-situ spectroscopic monitoring (e.g., UV-Vis, EPR). For example, isotopic labeling (e.g., ¹⁸O) in trifluoromethylation reactions can track intermediate formation .

Q. What are the best practices for presenting contradictory data in publications?

  • Methodological Answer : Use tables to juxtapose conflicting results (e.g., yields under different ligands) and discuss variables (e.g., solvent polarity, temperature). Follow journal guidelines for figure clarity: label axes, include error bars, and reference analogous studies in discussion sections .

Q. Methodological Frameworks for Research Design

Q. How to formulate a research question on this compound using the PICO/FINER criteria?

  • Methodological Answer :

  • Population (P) : Reaction substrates (e.g., aryl iodides).
  • Intervention (I) : Catalytic trifluoromethylation.
  • Comparison (C) : Benchmarks like 2-iodopyridine.
  • Outcome (O) : Yield, selectivity.
    Apply FINER criteria: Ensure the study is feasible (lab resources), interesting (novel ligand systems), novel (unexplored mechanistic pathways), ethical (safety compliance), and relevant (applications in medicinal chemistry) .

Q. How to structure a research paper on this compound to meet journal standards?

  • Methodological Answer :

  • Introduction : Highlight gaps in catalytic applications of iodo-heterocycles.
  • Methods : Detail synthetic protocols and characterization workflows.
  • Results : Use tables/figures to compare yields (e.g., Figure 2 in ).
  • Discussion : Link results to electronic effects (e.g., iodine’s directing role).
  • Supporting Information : Include crystallographic data or extended spectral analyses .

Q. Data Interpretation and Validation

Q. How to validate computational models predicting this compound reactivity?

  • Methodological Answer : Cross-validate DFT-predicted transition states with experimental kinetic data (e.g., Eyring plots). Use Natural Bond Orbital (NBO) analysis to quantify electronic effects and compare with Hammett substituent constants .

Properties

IUPAC Name

1-iodoisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6IN/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDBUIWRNBGXHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80348831
Record name 1-iodoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19658-77-6
Record name 1-iodoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Iodoisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A dry and argon flushed 10 mL flask, equipped with a magnetic stirrer and a septum, was charged with TMPMgCl LiCl (5 mL, 1.2 M in THF, 6.0 mmol). Isoquinoline (703 mg, 5.45 mmol) in THF (5 ml) was added dropwise at room temperature. During addition, the reaction mixture became red and the metalation was complete after 2 h (as checked by GC analysis of reaction aliquots quenched with a solution of I2 in THF, the conversion was more than 98%). A solution of I2 in THF (6 ml, 1 M in THF, 6.0 mmol) was slowly added at −20° C. The reaction mixture was quenched with sat. aqueous NH4Cl solution (10 mL). The aqueous phase was extracted with ether (4×10 mL), dried with Na2SO4 and concentrated in vacuo. The crude residue was purified by filter column chromatography (CH2Cl2/pentane) yielding 1-iodoisoquinoline (7a; 1.33 mg, 96%) as slightly yellow crystals (mp=74-76° C.).
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
703 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
solvent
Reaction Step Three
Yield
96%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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